Cas no 119618-29-0 (2-(TRIFLUOROMETHYL)PYRROLIDINE)

2-(Trifluoromethyl)pyrrolidine is a fluorinated heterocyclic compound featuring a pyrrolidine ring substituted with a trifluoromethyl group. This structural motif imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications. The trifluoromethyl group contributes to improved bioavailability and binding affinity in drug design, often serving as a bioisostere for other functional groups. Its rigid pyrrolidine backbone further supports conformational control in molecular interactions. The compound is typically utilized as a building block in medicinal chemistry for the synthesis of bioactive molecules, particularly in the development of CNS-targeting agents and enzyme inhibitors.
2-(TRIFLUOROMETHYL)PYRROLIDINE structure
119618-29-0 structure
Product Name:2-(TRIFLUOROMETHYL)PYRROLIDINE
CAS No:119618-29-0
MF:C5H8F3N
MW:139.118931770325
MDL:MFCD02663405
CID:135364
Update Time:2025-05-23

2-(TRIFLUOROMETHYL)PYRROLIDINE Chemical and Physical Properties

Names and Identifiers

    • 2-(TRIFLUOROMETHYL)PYRROLIDINE
    • (R)-(-)-2-(Trifluoromethyl)pyrrolidine
    • 2(R)-2-Trifluoromethylpyrrolidine
    • Pyrrolidine,2-(trifluoromethyl)-
    • DL-2-Trifluoromethylpyrrolidine
    • 2(R)-2-(Trifluoromethyl)pyrrolidine95%
    • (R)-(-)-2-(Trifluoromethyl)pyrrolidine 97%
    • (R)-(-)-2-(TRIFLUOROMETHYL)PYRROLIDINE, 97%
    • MDL: MFCD02663405
    • Inchi: 1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2
    • InChI Key: VINAMCOZNJHNIH-UHFFFAOYSA-N
    • SMILES: FC(C1CCCN1)(F)F

Computed Properties

  • Exact Mass: 139.06100
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 98.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.5

Experimental Properties

  • Color/Form: liquid
  • Density: 1.210 g/mL at 25 °C
  • Melting Point: 29-33 °C
  • Boiling Point: 110-111 °C
  • Flash Point: Fahrenheit: 82.4 ° f
    Celsius: 28 ° c
  • Refractive Index: n20/D 1.379
  • PSA: 12.03000
  • LogP: 1.62950
  • Solubility: Not determined
  • Sensitiveness: Air Sensitive

2-(TRIFLUOROMETHYL)PYRROLIDINE Security Information

2-(TRIFLUOROMETHYL)PYRROLIDINE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
680087-250MG
2-(TRIFLUOROMETHYL)PYRROLIDINE
119618-29-0 97%
250MG
¥852.71 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
680087-1G
2-(TRIFLUOROMETHYL)PYRROLIDINE
119618-29-0
1g
¥3921.67 2023-11-29
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I166355-1g
2-(TRIFLUOROMETHYL)PYRROLIDINE
119618-29-0 95%
1g
¥4387.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I166355-250mg
2-(TRIFLUOROMETHYL)PYRROLIDINE
119618-29-0 95%
250mg
¥1294.90 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H25853-250mg
(R)-(-)-2-(Trifluoromethyl)pyrrolidine
119618-29-0 95%
250mg
¥1698.0 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H25853-1g
(R)-(-)-2-(Trifluoromethyl)pyrrolidine
119618-29-0 95%
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¥4352.0 2022-07-29
Cooke Chemical
F442023-250mg
(R)-(-)-2-(Trifluoromethyl)pyrrolidine
119618-29-0 Null
250mg
RMB 3082.40 2025-02-21
Cooke Chemical
F442023-1g
(R)-(-)-2-(Trifluoromethyl)pyrrolidine
119618-29-0 Null
1g
RMB 7907.20 2025-02-21

2-(TRIFLUOROMETHYL)PYRROLIDINE Related Literature

Additional information on 2-(TRIFLUOROMETHYL)PYRROLIDINE

2-(Trifluoromethyl)pyrrolidine: A Comprehensive Overview

The compound with CAS No. 119618-29-0, commonly referred to as 2-(Trifluoromethyl)pyrrolidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of pyrrolidine, a five-membered saturated heterocyclic amine, with a trifluoromethyl group attached at the second position of the ring. The trifluoromethyl group introduces unique electronic and steric properties to the molecule, making it highly versatile for various applications.

Recent studies have highlighted the potential of 2-(Trifluoromethyl)pyrrolidine in drug design and development. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the bioavailability and pharmacokinetic properties of drugs. Researchers have explored its use as a building block in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and anticancer agents. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 2-(Trifluoromethyl)pyrrolidine exhibit potent inhibitory activity against certain enzymes associated with cancer cell proliferation.

In addition to its pharmaceutical applications, 2-(Trifluoromethyl)pyrrolidine has found utility in materials science, particularly in the synthesis of advanced polymers and coatings. The molecule's ability to form stable amide bonds makes it an ideal candidate for polymerization reactions. Recent advancements in polymer chemistry have leveraged this property to develop high-performance materials with improved thermal stability and mechanical strength. For example, a team of scientists at the University of California reported the successful synthesis of a novel polyamide using 2-(Trifluoromethyl)pyrrolidine as a monomer, showcasing its potential in creating next-generation materials.

The synthesis of 2-(Trifluoromethyl)pyrrolidine involves a multi-step process that typically begins with the preparation of pyrrolidine derivatives followed by fluorination reactions to introduce the trifluoromethyl group. Recent innovations in fluorination techniques have significantly improved the efficiency and scalability of this process. For instance, the use of electrophilic fluorination methods has enabled researchers to achieve higher yields and better control over the product's stereochemistry.

From an environmental standpoint, 2-(Trifluoromethyl)pyrrolidine has been studied for its biodegradability and eco-friendly properties. Initial assessments suggest that the compound exhibits moderate biodegradability under aerobic conditions, making it a more sustainable alternative to traditional chemical intermediates. This aligns with growing global efforts to develop greener chemical processes that minimize environmental impact.

In conclusion, 2-(Trifluoromethyl)pyrrolidine (CAS No. 119618-29-0) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in future innovations within organic chemistry and materials science.

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